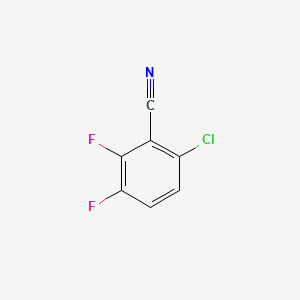

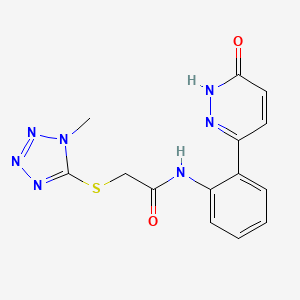

![molecular formula C9H8ClN3O3 B2857094 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 899374-45-9](/img/structure/B2857094.png)

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The structure of benzimidazole is a fusion of a benzene ring and an imidazole ring . This gives it properties of both aromatic and heterocyclic compounds .Chemical Reactions Analysis

Benzimidazole can act as a base, forming a positively charged ion by accepting a proton . It can also be deprotonated with stronger bases .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Applications De Recherche Scientifique

Organic Synthesis

This compound can be used as a building block in organic synthesis. Its nitro group can act as an electrophile in various chemical reactions, allowing for the construction of more complex molecules. This is particularly useful in the synthesis of diverse imidazole-based compounds with potential applications in drug development .

Material Science

In material science, imidazole derivatives are used to create novel materials with specific properties. For example, they can be incorporated into metal-organic frameworks (MOFs) , which are used for gas storage, separation, and catalysis due to their high porosity and surface area .

Environmental Science

Imidazole derivatives can be employed in environmental science for the adsorption and removal of pollutants . Their structure allows for the capture of specific molecules, making them suitable for applications like CO2 capture and water purification .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-1,3-dimethyl-6-nitrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWKJTPDNAEDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

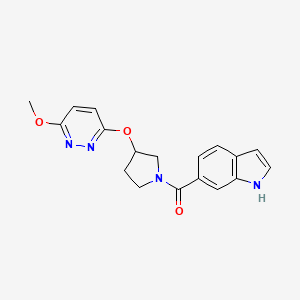

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

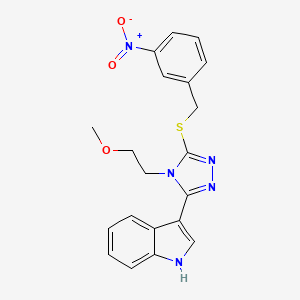

![(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2857021.png)

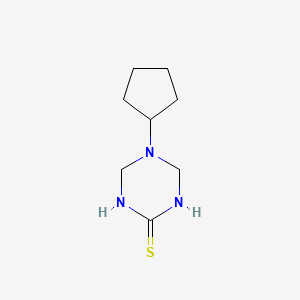

![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)

![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)

![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)

![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)